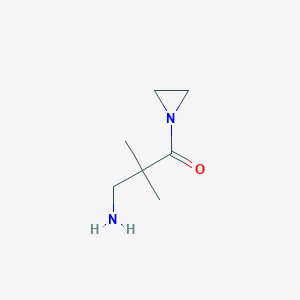
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a trichloroacetyl group and a sulfonyl fluoride group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other scientific applications.
Preparation Methods
The synthesis of 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl fluoride group. This can be achieved by reacting the intermediate compound with a sulfonyl fluoride reagent under controlled conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trichloroacetyl group may also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: This compound shares the trichloroacetyl group but lacks the sulfonyl fluoride group, resulting in different chemical properties and reactivity.
1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-sulfonyl fluoride: The trifluoroacetyl group in this compound imparts different electronic properties compared to the trichloroacetyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and makes it a versatile reagent in various scientific fields.
Properties
Molecular Formula |
C7H5Cl3FNO3S |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H5Cl3FNO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3 |
InChI Key |
DTPGZLDIAQKBFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropoxy)methyl]piperidin-2-one](/img/structure/B15260805.png)




![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)

![2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260861.png)
![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)


![Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260904.png)

